molecular formula C23H20ClNO4S B10929189 2-{4-[(1E)-3-(5-chlorothiophen-2-yl)-3-oxoprop-1-en-1-yl]-2-methoxyphenoxy}-N-(4-methylphenyl)acetamide

2-{4-[(1E)-3-(5-chlorothiophen-2-yl)-3-oxoprop-1-en-1-yl]-2-methoxyphenoxy}-N-(4-methylphenyl)acetamide

Cat. No.: B10929189
M. Wt: 441.9 g/mol
InChI Key: XLIAOARFORVNGW-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(E)-3-(5-CHLORO-2-THIENYL)-3-OXO-1-PROPENYL]-2-METHOXYPHENOXY}-N~1~-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorinated thiophene ring, a methoxyphenoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(E)-3-(5-CHLORO-2-THIENYL)-3-OXO-1-PROPENYL]-2-METHOXYPHENOXY}-N~1~-(4-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the chlorinated thiophene derivative. This is followed by the formation of the methoxyphenoxy group and the final coupling with the acetamide moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The use of automated reactors and advanced monitoring systems helps in maintaining the consistency and quality of the product. The choice of raw materials, reaction conditions, and purification techniques are optimized to achieve cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(E)-3-(5-CHLORO-2-THIENYL)-3-OXO-1-PROPENYL]-2-METHOXYPHENOXY}-N~1~-(4-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: Halogen substitution reactions can occur at the chlorinated thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{4-[(E)-3-(5-CHLORO-2-THIENYL)-3-OXO-1-PROPENYL]-2-METHOXYPHENOXY}-N~1~-(4-METHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 2-{4-[(E)-3-(5-CHLORO-2-THIENYL)-3-OXO-1-PROPENYL]-2-METHOXYPHENOXY}-N~1~-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(E)-3-(5-BROMO-2-THIENYL)-3-OXO-1-PROPENYL]-2-METHOXYPHENOXY}-N~1~-(4-METHYLPHENYL)ACETAMIDE
  • 2-{4-[(E)-3-(5-FLUORO-2-THIENYL)-3-OXO-1-PROPENYL]-2-METHOXYPHENOXY}-N~1~-(4-METHYLPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-{4-[(E)-3-(5-CHLORO-2-THIENYL)-3-OXO-1-PROPENYL]-2-METHOXYPHENOXY}-N~1~-(4-METHYLPHENYL)ACETAMIDE lies in its specific structural features, such as the chlorinated thiophene ring and the methoxyphenoxy group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H20ClNO4S

Molecular Weight

441.9 g/mol

IUPAC Name

2-[4-[(E)-3-(5-chlorothiophen-2-yl)-3-oxoprop-1-enyl]-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C23H20ClNO4S/c1-15-3-7-17(8-4-15)25-23(27)14-29-19-10-6-16(13-20(19)28-2)5-9-18(26)21-11-12-22(24)30-21/h3-13H,14H2,1-2H3,(H,25,27)/b9-5+

InChI Key

XLIAOARFORVNGW-WEVVVXLNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)/C=C/C(=O)C3=CC=C(S3)Cl)OC

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=CC(=O)C3=CC=C(S3)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.